molecular formula C13H22ClNO3 B2816522 Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride CAS No. 2225141-71-7

Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride

Cat. No.: B2816522
CAS No.: 2225141-71-7
M. Wt: 275.77
InChI Key: KQHKSUXCALZMMR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride is a bicyclic spiro compound featuring a fused bicyclo[2.1.1]hexane and piperidine system. The spiro junction at position 2 of the bicyclohexane and position 4' of the piperidine introduces significant rigidity, while the 3-oxa bridge (oxygen atom) modulates electronic properties. The ethyl carboxylate ester and hydrochloride salt enhance solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

ethyl 1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-3-16-10(15)12-8-11(2,9-12)17-13(12)4-6-14-7-5-13;/h14H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHKSUXCALZMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CCNCC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclo[2.1.1]hexane core. One common approach is the use of photochemical reactions to create the spirocyclic structure. The reaction conditions often require precise control of temperature, light exposure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale photochemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the ester and hydroxyl groups makes it versatile in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, the compound has been studied for its potential biological activity. It may be used as a probe to investigate biological pathways or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new pharmaceuticals. Its structural complexity and reactivity make it a candidate for drug design and synthesis.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and advanced polymers. Its unique properties can enhance the performance and functionality of various industrial products.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Ester Motifs

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
  • Structure : A bicyclic naphthyridine core fused with a piperidine ring and an ethyl carboxylate ester.
  • Key Differences :
    • The naphthyridine system (two fused six-membered rings) contrasts with the spiro bicyclo[2.1.1]hexane-piperidine framework of the target compound.
    • A ketone group (2-oxo) is present in the naphthyridine derivatives, absent in the target compound .
  • Synthesis: Hydrogenation of ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate using Raney nickel yielded isomers 1-1 and 1-2 (86% combined yield), comparable to methods for spiro compound synthesis .
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride
  • Structure : A piperidine ring with a benzyl substituent, ketone (3-oxo), and ethyl carboxylate ester.
  • Key Differences: The benzyl group introduces aromaticity and bulk, unlike the methyl group in the target compound.
  • Physicochemical Properties : Higher molecular weight (e.g., 303.83 for 4-(diphenylmethoxy)piperidine hydrochloride) due to aromatic substituents, reducing solubility relative to the target compound .

Spiro Compounds with Oxygen/Nitrogen Bridges

Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate Hydrochloride
  • Structure : A spiro system with bicyclo[2.1.1]hexane and oxane (six-membered oxygen ring) instead of piperidine.
  • Key Differences: Replacement of piperidine (nitrogen-containing) with oxane (oxygen-containing) alters electronic properties and hydrogen-bonding capacity. The aminomethyl substituent introduces basicity, contrasting with the methyl group in the target compound .
Solanoeclepin A (Natural Hatching Factor)
  • Structure : A tricyclic spiro system with multiple oxygenated functional groups.
  • Key Differences: Larger molecular framework (C27H30O9·3H2O) and natural origin, unlike synthetic spiro compounds. The 3-oxa bridge in the target compound mimics oxygenated motifs in solanoeclepin A but lacks polycyclic complexity .

Functional Group Modifications

Ethyl 4-oxo-1-piperidinecarboxylate
  • Structure : A piperidine ring with a 4-oxo group and ethyl carboxylate.
  • Key Differences: The ketone group increases polarity and reactivity compared to the spiro system’s ether bridge. Simpler monocyclic structure reduces steric hindrance .
Methyl 4-(aminomethyl)cyclohexanecarboxylate Hydrochloride
  • Structure: A cyclohexane ring with aminomethyl and ester groups.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Rigidity (Spiro/Bicyclic) Salt Form
Target Compound C14H22ClNO3 ~299.8* Ethyl carboxylate, 3-oxa, spiro Bicyclo[2.1.1]hexane Hydrochloride
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-2) C14H19N2O3 227.13 Ethyl carboxylate, ketone Bicyclic (naphthyridine) Free base
4-(Diphenylmethoxy)piperidine Hydrochloride C18H21NO·HCl 303.83 Diphenylmethoxy, piperidine Monocyclic Hydrochloride
Ethyl 4-(aminomethyl)-3-oxaspiro[...] Hydrochloride C14H22ClNO3 299.8 Ethyl carboxylate, 3-oxa, aminomethyl Bicyclo[2.1.1]hexane Hydrochloride
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride C16H21NO3·HCl 323.8 Benzyl, ketone, ethyl carboxylate Monocyclic Hydrochloride

*Estimated based on structural analogs.

Key Research Findings

  • Spiro Systems: The target compound’s spiro architecture enhances conformational rigidity, improving binding specificity compared to monocyclic analogs like ethyl 4-oxo-1-piperidinecarboxylate .
  • Salt Forms : Hydrochloride salts (e.g., target compound, and ) improve aqueous solubility, critical for bioavailability .
  • Synthetic Complexity: Spiro compound synthesis often requires multi-step cyclization (e.g., hydrogenation in ), whereas monocyclic derivatives are simpler to prepare .

Biological Activity

Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a bicyclo[2.1.1]hexane framework fused with a piperidine ring, which contributes to its biological properties. The presence of the carboxylate and hydrochloride functionalities enhances its solubility and reactivity, potentially influencing its pharmacokinetic profiles.

Compound Name Molecular Formula Molecular Weight CAS Number
This compoundC13H17ClN2O3275.77 g/mol2225141-71-7

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound's rigid structure allows it to fit into active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may interact with specific receptors in the body, altering their function and leading to physiological changes.

Biological Activity

Research indicates that compounds with similar bicyclic structures exhibit promising biological activities, including:

  • Antifungal Properties : Studies have shown that related compounds demonstrate significant antifungal activity, suggesting potential applications in treating fungal infections.
  • Antibacterial Activity : The structural features may also confer antibacterial properties, making it a candidate for further investigation in antimicrobial drug development.

Antifungal Activity

A study focusing on structurally related bicyclic compounds demonstrated that certain derivatives exhibited potent antifungal effects against Candida species. The mechanism was linked to the disruption of cell membrane integrity.

Antibacterial Activity

Research on similar piperidine derivatives indicated a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism involved inhibition of bacterial cell wall synthesis.

Comparative Analysis

To better understand the potential of this compound in comparison to other compounds, the following table summarizes findings from various studies:

Compound Activity Type Target Organism IC50 Value (µM)
This compoundAntifungalCandida albicansTBD
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate hydrochlorideAntibacterialStaphylococcus aureusTBD
3-Oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acidAntifungal & AntibacterialVarious pathogensTBD

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